REACTION_SMILES
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[CH3:3][O:4][c:5]1[c:6]([CH2:13][OH:14])[cH:7][cH:8][c:9]([O:11][CH3:12])[cH:10]1.[F:15][c:16]1[cH:17][cH:18][cH:19][c:20]2[c:21]1[n:22][c:23](-[c:25]1[c:26]([NH2:31])[n:27][cH:28][cH:29][cH:30]1)[o:24]2.[H-:1].[Na+:2].[O:32]1[CH2:33][CH2:34][CH2:35][CH2:36]1>>[CH3:3][O:4][c:5]1[c:6]([CH2:13][O:14][c:16]2[cH:17][cH:18][cH:19][c:20]3[c:21]2[n:22][c:23](-[c:25]2[c:26]([NH2:31])[n:27][cH:28][cH:29][cH:30]2)[o:24]3)[cH:7][cH:8][c:9]([O:11][CH3:12])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CO)c(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ncccc1-c1nc2c(F)cccc2o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COc1ccc(COc2cccc3oc(-c4cccnc4N)nc23)c(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |